molecular formula C13H10F3NO3 B2360377 ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate CAS No. 1159590-65-4

ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate

Cat. No.: B2360377
CAS No.: 1159590-65-4
M. Wt: 285.222
InChI Key: MNVOYAYCMYYYTO-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule. The structure shows how these atoms are arranged and bonded together.


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using various spectroscopic methods and computational modeling .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • It has been used in the synthesis of 3-(trifluoromethyl)indeno[2,1-c]pyran-1,9-diones, leading to new carbostyril derivatives through a series of chemical reactions (Usachev, Usachev, & Sosnovskikh, 2014).
    • The compound exhibits moderate cytotoxic activity against certain cancer cell lines. Modifications of this compound have been explored to enhance its cytotoxic properties (Regal, Shabana, & El‐Metwally, 2020).
  • Material Sciences :

    • It has been used in the synthesis of fluorescent dyes for potential application in liquid crystal displays, demonstrating significant potential in material science applications (Bojinov & Grabchev, 2003).
  • Antimicrobial Applications :

    • Research on novel pyrazolo[3,4-d]pyrimidine derivatives, derived from this compound, has shown potential as antimicrobial agents (Holla et al., 2006).
  • Photovoltaic Properties :

    • Studies have been conducted on the photovoltaic properties of derivatives of this compound, showing its potential application in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
  • Antibacterial Activity :

    • Some derivatives of this compound have been shown to have promising antibacterial activity, particularly against Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).
  • Synthetic Methodologies :

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling the compound. This can include toxicity, flammability, environmental impact, etc .

Properties

IUPAC Name

ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)7-6-17-9-5-3-4-8(13(14,15)16)10(9)11(7)18/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVOYAYCMYYYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC(=C2C1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 3-neck, 5 L flask was charged with of ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (6A) (100 g, 0.3 mol), ethanol (1250 mL, 12.5 mL/g) and triethylamine (220 mL, 1.6 mol). The vessel was then charged with 10 g of 10% Pd/C (50% wet) at 5° C. The reaction was stirred vigorously under hydrogen atmosphere for 20 h at 5° C., after which time the reaction mixture was concentrated to a volume of approximately 150 mL. The product, ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate (6C), as a slurry with Pd/C, was taken directly into the next step.
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 3-neck, 5-L flask was charged with of ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate 15 (100 g, 0.3 mol), ethanol (1250 mL, 12.5 mL/g) and triethylamine (220 mL, 1.6 mol). The vessel was then charged with 10 g of 10% Pd/C (50% wet) at 5° C. The reaction was stirred vigorously under hydrogen atmosphere for 20 h at 5° C., after which time the reaction mixture was concentrated to a volume of approximately 150 mL. The product, ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate 16, as a slurry with Pd/C, was taken directly into the next step.
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step Two

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